molecular formula C19H20ClNO4S B5816219 ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B5816219
M. Wt: 393.9 g/mol
InChI Key: CWZNMDNTWULFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H20ClNO4S and its molecular weight is 393.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.0801570 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 301678-71-7) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, focusing on its antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C19H20ClNO4S
  • Molecular Weight : 393.893 g/mol

The structure features a benzothiophene core, which is known for its diverse biological activities. The presence of the chlorophenoxy and acetylamino groups enhances its pharmacological potential.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound, particularly against breast cancer cell lines. The following table summarizes key findings from various studies regarding its cytotoxic effects:

Study ReferenceCell LineIC50 (μM)Mechanism of Action
MCF-723.2Induction of apoptosis and necrosis
MDA-MB-23149.9Cell cycle arrest at G2/M phase
Various52.9 - 95.9Inhibition of proliferation

In a study published in Molecules, this compound was shown to induce significant apoptosis in MCF-7 cells with an IC50 value of 23.2 μM. The compound caused a notable reduction in cell viability and increased early and late apoptosis markers compared to untreated controls .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound activates apoptotic pathways leading to cell death in cancer cells.
  • Cell Cycle Arrest : It causes G2/M phase cell cycle arrest, inhibiting further cell division and proliferation .
  • Autophagy Regulation : While it does not significantly induce autophagic cell death, it inhibits autophagic processes that could otherwise contribute to cell survival .

Case Studies and Research Findings

A notable study involved the evaluation of the compound's effects on various cancer cell lines. The results demonstrated that it effectively inhibited growth and induced apoptosis in a dose-dependent manner:

  • MCF-7 Cells : Showed a reduction in viability by approximately 26.86% after treatment with the compound.
  • Cell Cycle Analysis : Flow cytometry revealed an increase in G2/M phase population by 1.48-fold compared to controls .

Another research article described similar findings where derivatives of benzothiophene exhibited significant cytotoxicity against cancer cells, emphasizing the importance of the thiophene scaffold in drug design for anticancer therapies .

Properties

IUPAC Name

ethyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4S/c1-2-24-19(23)17-12-7-3-6-10-15(12)26-18(17)21-16(22)11-25-14-9-5-4-8-13(14)20/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZNMDNTWULFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.